N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide
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Overview
Description
N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide is a complex organic compound with a unique structure that combines a quinoline core with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-(diethylamino)ethyl)amine to yield the desired carbothioamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Similar in structure but used primarily as a fluorescent probe.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Shares the diethylaminoethyl group but has different applications in medicinal chemistry.
2-(N,N-Diethylamino)ethanethiol: Similar functional groups but different core structure and applications.
Uniqueness
N-(2-(Diethylamino)ethyl)-2-methoxyquinoline-4-carbothioamide is unique due to its combination of a quinoline core and a carbothioamide group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67547-17-5 |
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Molecular Formula |
C17H23N3OS |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methoxyquinoline-4-carbothioamide |
InChI |
InChI=1S/C17H23N3OS/c1-4-20(5-2)11-10-18-17(22)14-12-16(21-3)19-15-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,22) |
InChI Key |
MKLREWNXHBZGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=S)C1=CC(=NC2=CC=CC=C21)OC |
Origin of Product |
United States |
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